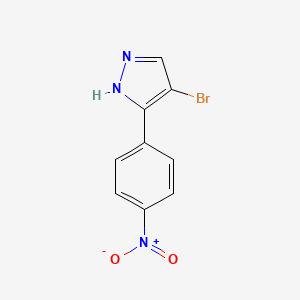

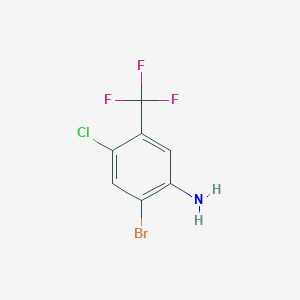

1,2-Acenaphthylenedione, 5-bromo-

Vue d'ensemble

Description

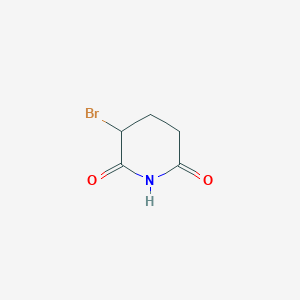

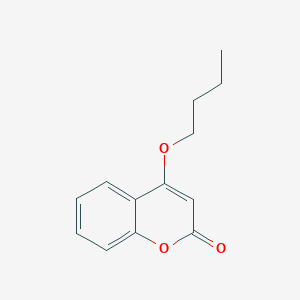

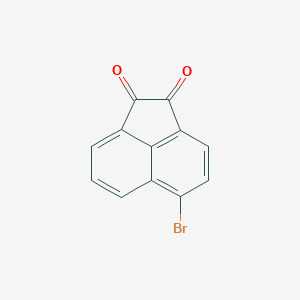

1,2-Acenaphthylenedione, 5-bromo- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a bromine atom, which significantly alters its chemical reactivity and physical properties compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of acenaphthylene derivatives can be achieved through various methods. For instance, the dianion of acenaphthylene can be protonated with methanol to form the 5-hydroanion, which can then react with different electrophiles to produce novel acenaphthene derivatives . Additionally, Suzuki-Miyaura coupling has been utilized to prepare 1,2-diaryl-substituted acenaphthylene derivatives in good to excellent yields . These methods demonstrate the versatility in synthesizing substituted acenaphthylenes, including potentially the 5-bromo derivative.

Molecular Structure Analysis

The molecular structure of acenaphthylene derivatives can be complex due to the presence of multiple reactive sites. For example, the reactivity of the 5-hydroanion of acenaphthylene towards electrophiles like benzyl bromide occurs at both position 1 and position 2a, indicating the influence of the high HOMO coefficient at these positions . The X-ray molecular structures of certain acenaphthylene derivatives have been reported, providing insight into their three-dimensional conformations .

Chemical Reactions Analysis

Acenaphthylene derivatives undergo various chemical reactions. Halogenation reactions with halogens and N-halosuccinimides have been shown to produce dihalogenoacenaphthylenes and allow for regioselective preparation of specific dihalides . Electrophilic substitution reactions, such as arylsulfonation and nitration, have been used to introduce functional groups like nitro at specific positions on the acenaphthylene ring system . These reactions highlight the reactivity of acenaphthylene derivatives towards electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthylene derivatives are influenced by their substituents. The introduction of electron-donating groups, such as dimethylamino groups, can result in compounds that behave as proton sponges and exhibit solvatochromism . The reactivity of acenaphthylene in polymers has been explored, showing that acenaphthyl residues are more reactive to electrophiles than phenyl residues in polystyrenes, allowing for the introduction of various functional groups . These properties are crucial for understanding the behavior of acenaphthylene derivatives in different chemical environments and for their potential applications in materials science.

Applications De Recherche Scientifique

Reversible Dimerization Studies

1,2-Acenaphthylenedione has been studied for its unique behavior in reversible dimerization processes. Macías-Ruvalcaba et al. (2009) found that its anion radicals form π-dimers, contrasting with σ-dimers formed by its structural analogs. This behavior was deduced from voltammetric and spectroscopic studies, offering insights into the reversible dimerization in organic compounds (Macías-Ruvalcaba et al., 2009).

Synthesis of Chiral Compounds

In the realm of asymmetric synthesis, 1,2-Acenaphthylenedione derivatives have been utilized. Wang et al. (2010) demonstrated the preparation of chiral trans-5-substituted-acenaphthene-1,2-diols via baker’s yeast-mediated reduction. This method yielded high enantiomeric excesses, highlighting its potential in stereoselective organic synthesis (Wang et al., 2010).

Synthesis of Hetero- and Carbocyclic Compounds

Yavari and Khajeh-Khezri (2018) reviewed the application of Acenaphthylene-1,2-dione in synthesizing various hetero- and carbocyclic compounds and complexes. The compound's versatility as a starting material in organic reactions underscores its importance in the synthesis of complex molecular structures (Yavari & Khajeh-Khezri, 2018).

Polymerization Catalyst Studies

Acenaphthylenedione derivatives have been investigated as ligands in polymerization reactions. Kong et al. (2013) synthesized a series of nickel complexes using 1,2-bis(arylimino)acenaphthylidenes and found them to exhibit high activity in ethylene polymerization. This suggests potential applications in polymer science and materials engineering (Kong et al., 2013).

Halogenation Reactions

Mekh et al. (2006) showed that 5,6-bis(dimethylamino)acenaphthylene, a derivative, acts as a proton sponge and an activated alkene in halogenation reactions. This characteristic makes it a valuable reagent in organic synthesis, particularly in regioselective halogenation processes (Mekh et al., 2006).

Antimicrobial Agents

In the development of new antimicrobial agents, derivatives of Acenaphthylenedione have shown promise. Benneche et al. (2011) reported the synthesis of thiophen-2(5H)-ones, starting from acenaphthylene derivatives, which exhibited significant biofilm reduction capabilities against certain bacteria (Benneche et al., 2011).

Synthesis of Borepins

The utility of Acenaphthylenedione derivatives in synthesizing complex organic structures is highlighted in the work of Schickedanz et al. (2017). They synthesized borepins using a nucleophilic substitution reaction involving bromoacenaphthylene derivatives, demonstrating its role in the synthesis of novel organic structures (Schickedanz et al., 2017).

Mécanisme D'action

Target of Action

This compound is a heterocyclic compound with a unique structure of a fused five-membered ring and two six-membered rings. It is an important building block for many organic synthesis processes.

Mode of Action

It is known to be widely used in the synthesis of various organic compounds.

Biochemical Pathways

It has been used in the synthesis of various hetero- and carbocyclic compounds and complexes.

Result of Action

It is known to be an important building block in the synthesis of various organic compounds.

Propriétés

IUPAC Name |

5-bromoacenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPQHHFMRUWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457682 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Acenaphthylenedione, 5-bromo- | |

CAS RN |

26254-35-3 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.